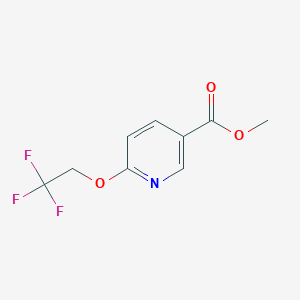

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Description

Contextualization of Nicotinate (B505614) Esters within Heterocyclic Chemistry

Nicotinate esters, including the methyl ester of nicotinic acid (methyl nicotinate), are a well-established class of compounds within the field of heterocyclic chemistry. wikipedia.orgchemicalbook.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of pharmaceuticals, agrochemicals, and functional materials. nih.gov Pyridine (B92270), a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a particularly privileged scaffold in drug design, appearing in numerous FDA-approved drugs. nih.gov

Nicotinic acid and its esters are versatile building blocks in organic synthesis. The ester functional group can undergo various chemical transformations, serving as a handle for the introduction of other functionalities or for the construction of more complex molecular architectures. chemicalbook.com For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or other derivatives. The pyridine nitrogen atom provides a site for N-alkylation or N-oxidation, further expanding the chemical space accessible from this scaffold. The synthesis of nicotinate esters is typically achieved through the esterification of nicotinic acid with the corresponding alcohol in the presence of an acid catalyst. chemicalbook.com

Significance of Trifluoroethoxy Moieties in Pyridine Derivatives

The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoroethoxy group (-OCH2CF3), into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of pyridine derivatives, the trifluoroethoxy moiety imparts several important characteristics.

The high electronegativity of the fluorine atoms in the trifluoromethyl group (-CF3) creates a strong electron-withdrawing effect. This influences the electron density of the pyridine ring, affecting its reactivity in chemical reactions. For instance, it can make the pyridine ring more susceptible to nucleophilic aromatic substitution.

Furthermore, the trifluoroethoxy group can significantly impact the lipophilicity of the molecule. Increased lipophilicity can enhance a molecule's ability to cross biological membranes, a crucial factor in the design of bioactive compounds. The trifluoromethyl group is also known to improve metabolic stability by blocking sites susceptible to oxidative metabolism.

Overview of Current Research Trajectories for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate and Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for analogous nicotinic acid derivatives and fluorinated pyridines provide insight into its potential areas of application.

Research in this area is often focused on the synthesis of novel substituted pyridines and the evaluation of their biological activities. For example, various pyridine derivatives are investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.gov The structural modifications, including the introduction of different ester groups and fluorine-containing substituents, are systematically explored to understand structure-activity relationships (SAR). nih.gov

Another significant area of research is the use of substituted nicotinates as key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The functional groups on the nicotinate scaffold allow for its incorporation into larger structures through cross-coupling reactions or other synthetic transformations. For instance, boronic acid esters of nicotinates are used in Suzuki coupling reactions to form carbon-carbon bonds. researchgate.net

The development of new synthetic methodologies for the preparation of functionalized pyridines is also an active field of research. This includes the exploration of more efficient and environmentally friendly catalytic systems for the synthesis of these compounds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-8(14)6-2-3-7(13-4-6)16-5-9(10,11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRKMEKLZZJTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369428 | |

| Record name | methyl 6-(2,2,2-trifluoroethoxy)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287979-27-5 | |

| Record name | methyl 6-(2,2,2-trifluoroethoxy)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 6 2,2,2 Trifluoroethoxy Nicotinate and Its Precursors

Strategies for Trifluoroethoxylation of Nicotinate (B505614) Scaffolds

The introduction of a trifluoroethoxy moiety onto a nicotinate framework is a key transformation for accessing the target compound. The primary strategies involve activating the C6 position of the pyridine (B92270) ring to facilitate substitution with a trifluoroethoxide nucleophile.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing alkoxy-substituted pyridines. The reaction mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity. libretexts.org For nicotinate esters, the electron-withdrawing nature of both the ring nitrogen and the ester group at the C3-position makes the C6-position particularly susceptible to nucleophilic attack. libretexts.orgsigmaaldrich.com

Selective functionalization at the C6 position is achieved by leveraging the inherent electronic properties of the methyl nicotinate scaffold. The reaction typically involves treating a precursor, such as methyl 6-chloronicotinate, with a source of the trifluoroethoxide anion.

The nucleophile is commonly generated in situ by reacting 2,2,2-trifluoroethanol (B45653) with a strong base. The choice of base and solvent is critical for reaction efficiency. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dimethyl sulfoxide (B87167) (DMSO). These solvents effectively solvate the cation of the base without interfering with the nucleophile. The reaction is often heated to drive it to completion.

Table 1: Representative Conditions for SNAr Trifluoroethoxylation

| Precursor | Reagent | Base | Solvent | Temperature |

|---|---|---|---|---|

| Methyl 6-chloronicotinate | 2,2,2-Trifluoroethanol | Sodium Hydride (NaH) | DMF | 80-100 °C |

| Methyl 6-chloronicotinate | 2,2,2-Trifluoroethanol | Potassium tert-butoxide | THF | Reflux |

This table represents typical conditions inferred from standard organic chemistry principles and related literature; specific yields may vary.

The nature of the leaving group at the C6 position is a determining factor for the success of the SNAr reaction. Halogens are the most common leaving groups. In many SNAr reactions, fluoride (B91410) is the most effective leaving group due to its high electronegativity, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack. However, the subsequent C-F bond cleavage can be slow. Chloride is also a widely used and effective leaving group, often providing a good balance between reactivity and substrate availability. mdpi.com For instance, methyl 6-chloronicotinate serves as a common and commercially available precursor for this transformation. The relative reactivity often follows the order F > Cl > Br > I for the rate-determining addition step.

Transition Metal-Catalyzed Coupling Reactions for Trifluoroethoxy Pyridines

As an alternative to SNAr, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C–O bonds. researchgate.net Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and its etherification variants, are particularly prominent. These methods can tolerate a wider range of functional groups and may proceed under milder conditions than some SNAr protocols.

In this context, a methyl 6-halonicotinate (where the halo group is typically Br or Cl) can be coupled with 2,2,2-trifluoroethanol in the presence of a palladium catalyst, a suitable ligand (e.g., phosphine-based ligands like Xantphos or cataCXium A), and a base. The catalytic cycle involves oxidative addition of the palladium complex to the C-X bond, coordination of the alcohol, and reductive elimination to form the desired ether and regenerate the catalyst. A simple and convenient method has been reported for introducing a 2,2,2-trifluoroethoxy group to various aromatic chlorides using a palladium-catalyzed cross-coupling reaction with a borate (B1201080) salt as the fluoroalkoxy source. rsc.org

Table 2: Typical Components for Pd-Catalyzed C-O Coupling

| Component | Example | Purpose |

|---|---|---|

| Precursor | Methyl 6-bromonicotinate | Electrophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active metal center |

| Ligand | Xantphos, RuPhos, cataCXium A | Stabilize catalyst, promote reductive elimination |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonate alcohol, activate catalyst |

| Solvent | Toluene, Dioxane | Reaction medium |

This table outlines general components for developing a transition metal-catalyzed C-O coupling reaction.

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. mdpi.com These principles are increasingly applied to the synthesis of fluorinated heterocycles.

A key objective in green chemistry is the reduction or elimination of volatile organic solvents, which are major contributors to chemical waste. For the synthesis of compounds like Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, developing solvent-free protocols is a significant advancement. Such reactions can be conducted by heating a mixture of the neat reactants (the methyl 6-halonicotinate, 2,2,2-trifluoroethanol, and a solid base like potassium carbonate or sodium hydroxide). scielo.brrsc.org In some cases, mechanochemical methods such as ball milling can facilitate the reaction between solid-state reactants at room temperature, completely avoiding the need for solvents and often reducing reaction times. These solvent-less strategies not only reduce environmental impact but can also simplify product purification, as the workup may only involve filtration and washing. scielo.br

Enzymatic Catalysis in Nicotinamide (B372718) Derivative Synthesis

Biocatalysis has become a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions that align with the principles of green chemistry. nih.govfrontiersin.org The synthesis of nicotinamide derivatives, key precursors for many functionalized pyridines, has significantly benefited from enzymatic approaches. Enzymes like nitrile hydratases and lipases are pivotal in these transformations.

Nitrile hydratase, for example, is used in the industrial production of nicotinamide from 3-cyanopyridine (B1664610) with high efficiency. researchgate.net Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym® 435), are widely used for the synthesis of nicotinamide derivatives through amidation reactions. nih.gov A significant advancement in this area is the use of continuous-flow microreactors. Research comparing traditional batch reactors with continuous-flow systems for the enzymatic synthesis of N-isobutylnicotinamide from methyl nicotinate has demonstrated the superiority of the latter. Continuous-flow technology offers enhanced efficiency and is considered a more sustainable manufacturing method. nih.gov

In a study utilizing Novozym® 435, the optimal temperature for the enzymatic synthesis of a nicotinamide derivative in a continuous-flow reactor was found to be 50°C, achieving the highest product yield. nih.gov Furthermore, these biocatalysts show satisfactory reusability; Novozym® 435 in a continuous-flow system retained over 45% of its catalytic yield even after eight cycles. nih.gov

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Continuous-Flow Reactor | 35 min (residence time) | 96.1% | 50°C, tert-amyl alcohol solvent, Novozym® 435 catalyst |

| Shaker Reactor (Batch) | 24 h | 93.2% | 50°C, 160 rpm, tert-amyl alcohol solvent, Novozym® 435 catalyst |

Application of Green Solvents in Pyridine Synthesis

The synthesis of pyridine derivatives is a cornerstone of pharmaceutical and agrochemical industries. nih.gov Traditional methods often rely on volatile and hazardous organic solvents. Green chemistry principles advocate for their replacement with more environmentally benign alternatives. biosynce.com Pyridine and its derivatives can themselves sometimes act as green solvents due to their relatively high boiling points and low volatility. biosynce.com

Modern synthetic protocols for pyridine structures increasingly employ green solvents like ethanol (B145695) or water, often coupled with energy-efficient techniques such as microwave irradiation. researchgate.netnih.gov One-pot multicomponent reactions are particularly suited to green chemistry approaches, as they reduce waste and improve atom economy. For instance, a one-pot, four-component reaction to synthesize novel pyridines has been successfully performed in ethanol under microwave irradiation, resulting in excellent yields and significantly shorter reaction times compared to conventional heating. nih.gov This highlights a shift towards more sustainable practices in the synthesis of pyridine-based molecular frameworks. nih.govcitedrive.com

| Method | Solvent | Reaction Time | Yield |

|---|---|---|---|

| Microwave Irradiation | Ethanol | 5-7 min | 92% |

| Conventional Heating | Ethanol | 8-10 h | 75% |

Esterification Methods for Nicotinic Acid Derivatives

The final step in the synthesis of the target molecule involves the esterification of a nicotinic acid precursor. While traditional methods are effective, advanced techniques offer milder conditions and broader substrate scope.

Acid-Catalyzed Esterification Processes

The most conventional method for synthesizing methyl nicotinate is the acid-catalyzed esterification of nicotinic acid with methanol (B129727). chemicalbook.comresearchgate.net This reaction is typically performed under reflux using a strong acid catalyst, such as concentrated sulfuric acid. chemicalbook.com The process involves refluxing nicotinic acid in methanol in the presence of the catalyst for several hours. chemicalbook.comenvironmentclearance.nic.in

While effective, this method requires a strong, corrosive acid and can be slow. chemicalbook.com To address these drawbacks, research has explored the use of solid acid catalysts as greener alternatives. For example, a 20% Molybdenum on Silica (MoO3/SiO2) bifunctional catalyst has been successfully used to replace sulfuric acid in the esterification of nicotinic acid, demonstrating the potential for more sustainable industrial processes. orientjchem.org

Deoxyfluorinated Esterification via Pyridinesulfonyl Fluoride

A novel and mild method for esterification involves the use of 2-pyridinesulfonyl fluoride (PyFluor). This reagent facilitates a one-pot synthesis of esters from carboxylic acids via the in situ generation of highly reactive acyl fluorides. rsc.orgrsc.org This process is advantageous as it proceeds under mild conditions and avoids the use of harsh reagents. rsc.org

The reaction is typically carried out using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent. The carboxylic acid is first converted to its acyl fluoride intermediate by 2-pyridinesulfonyl fluoride, which then readily reacts with an alcohol to form the desired ester. rsc.org This method is part of a broader class of reactions utilizing sulfonyl fluorides, which have gained prominence in "Sulfur(VI) Fluoride Exchange (SuFEx)" chemistry. rsc.org The versatility of this approach makes it a powerful tool for synthesizing challenging esters, including derivatives of nicotinic acid. rsc.org

| Entry | Base | Solvent | Yield of Amide 3a |

|---|---|---|---|

| 1 | DBU | CH₂Cl₂ | 34% |

| 2 | DBU | CH₃CN | 78% |

| 3 | DBU | THF | 65% |

| 4 | Et₃N | CH₃CN | Trace |

| 5 | DIPEA | CH₃CN | Trace |

Synthesis of Fluorinated Pyridine Core Structures

The introduction of fluorine atoms or fluorine-containing groups into organic molecules can dramatically alter their biological properties. Therefore, methods for synthesizing fluorinated pyridine cores are of significant interest.

Rh(III)-Catalyzed C-H Functionalization for Fluorinated Pyridines

Rhodium(III)-catalyzed C-H activation has emerged as a robust strategy for constructing complex heterocyclic molecules. nih.govthieme-connect.de This methodology allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient route compared to traditional cross-coupling reactions. thieme-connect.de

A notable application of this chemistry is the synthesis of multisubstituted 3-fluoropyridines. nih.gov In this approach, α-fluoro-α,β-unsaturated oximes are coupled with various alkynes in the presence of a Rh(III) catalyst, such as [Cp*RhCl2]2. nih.gov The reaction demonstrates broad functional group tolerance, with aryl, heteroaryl, and alkyl substituted oximes, as well as both symmetrical and unsymmetrical alkynes, proving to be effective coupling partners. nih.gov A key advantage of this method is its high regioselectivity, particularly when using terminal alkynes, which yields single pyridine regioisomers. Furthermore, the reactions can be conveniently set up in the air, adding to their practical utility. nih.gov This powerful technique provides a direct route to building the fluorinated pyridine scaffolds that are precursors to compounds like this compound.

| Oxime Reactant | Alkyne Reactant | Product Yield |

|---|---|---|

| α-Fluoro-cinnamaldehyde O-methyl oxime | Diphenylacetylene | 81% |

| α-Fluoro-cinnamaldehyde O-methyl oxime | 1-Phenyl-1-propyne | 76% |

| (E)-1-Fluoro-1-hexen-3-one O-methyl oxime | Diphenylacetylene | 90% |

| α-Fluoro-cinnamaldehyde O-methyl oxime | 1-Hexyne (Terminal Alkyne) | 68% |

General Fluorination Strategies for Esters

The introduction of fluorine into ester-containing molecules is a critical step in the synthesis of many modern pharmaceuticals and materials. acs.org Fluorination can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and bioavailability. acs.orgresearchgate.net General strategies for the fluorination of esters can be broadly categorized into electrophilic and nucleophilic methods. researchgate.net

Electrophilic Fluorination: This approach involves the use of reagents that deliver an electrophilic fluorine atom ("F+"). Common electrophilic fluorinating agents include F2 gas (often diluted), N-fluoropyridinium salts, and Selectfluor® (F-TEDA-BF4). nih.govrsc.orgnih.gov These reagents are particularly useful for the fluorination of electron-rich substrates, such as enolates or silyl (B83357) enol ethers derived from esters.

Nucleophilic Fluorination: This is the more common strategy and relies on reagents that provide a nucleophilic fluoride ion ("F-"). ucla.edu The success of nucleophilic fluorination often depends on the nature of the leaving group and the reaction conditions. ucla.edu For esters, this typically involves the conversion of a hydroxyl group at a position targeted for fluorination into a good leaving group, such as a tosylate, mesylate, or triflate. ucla.edu Subsequent displacement with a fluoride source, such as potassium fluoride (KF), cesium fluoride (CsF), or various tetraalkylammonium fluorides, introduces the fluorine atom. ucla.edu The choice of fluoride salt and solvent system is crucial for overcoming the challenges associated with the low nucleophilicity and high basicity of the fluoride ion. ucla.edu

Recent advancements have focused on developing milder and more selective fluorination methods. acs.org For instance, deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) and its analogs can directly convert alcohols to fluorides, which can be an effective strategy for precursors to fluorinated esters. ucla.edu Additionally, transition-metal-catalyzed fluorination reactions are emerging as powerful tools for the late-stage fluorination of complex molecules. acs.org

Preparation of N-Fluoropyridinium Salts

N-Fluoropyridinium salts are a versatile and widely used class of electrophilic fluorinating agents, valued for their stability, ease of handling, and tunable reactivity. benthamscience.comorgsyn.orgrsc.org Their synthesis is a key technology in organofluorine chemistry.

The general method for preparing N-fluoropyridinium salts involves the direct fluorination of a pyridine derivative with elemental fluorine (F2), typically diluted with an inert gas like nitrogen (e.g., 10% F2/N2), in the presence of a Brønsted acid or a Lewis acid. nih.govbenthamscience.comepo.org The acid serves to form a stable counter-anion for the N-fluoropyridinium cation.

Key Synthetic Approaches:

One-Step Process: This method involves bubbling diluted F2 gas through a solution of the pyridine and a suitable acid (e.g., trifluoromethanesulfonic acid, methanesulfonic acid) or a salt in a solvent like acetonitrile (B52724) at low temperatures (-40 to -20 °C). nih.govepo.org This approach has been successfully applied to a wide range of substituted pyridines. nih.gov

Stepwise Method: An alternative route involves the initial formation of a pyridine·F2 complex, followed by the addition of a non-nucleophilic salt, acid, or silyl derivative to generate the stable N-fluoropyridinium salt. nih.gov

Zwitterionic N-Fluoropyridinium Salts: A special class of these reagents, such as N-fluoropyridinium-2-sulfonates, are synthesized by the fluorination of the corresponding pyridinium-2-sulfonates. nih.gov These zwitterionic salts often exhibit high selectivity in fluorination reactions due to their unique solubility and reactivity profiles. nih.gov

The reactivity of N-fluoropyridinium salts can be finely tuned by altering the substituents on the pyridine ring. orgsyn.org Electron-withdrawing groups increase the fluorinating power, while electron-donating groups decrease it. This allows for the selective fluorination of a broad spectrum of organic compounds. benthamscience.com The choice of the counter-anion (e.g., triflate, tetrafluoroborate) also influences the salt's stability and reactivity. orgsyn.org

| Starting Pyridine | Fluorinating Agent | Acid/Additive | Product | Reference |

| Pyridine | 10% F2/N2 | Trifluoromethanesulfonic acid | N-Fluoropyridinium triflate | nih.gov |

| Pyridine | 10% F2/N2 | Methanesulfonic acid | N-Fluoropyridinium methanesulfonate | epo.org |

| Pyridinium-2-sulfonates | 10% F2/N2 | Acetonitrile/Water | Zwitterionic N-fluoropyridinium-2-sulfonates | nih.gov |

Derivatization and Functionalization of the Pyridine Ring

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and its derivatization is crucial for modulating biological activity and physical properties. rsc.org The functionalization of the pyridine ring in precursors to this compound can be achieved through various reactions, including amination and the introduction of sulfonamide groups.

Amination and Coupling Reactions at Pyridine Substituents

Introducing amino groups onto the pyridine ring is a common strategy to create valuable intermediates for further chemical transformations. nih.govnih.gov Several methods exist for the amination of pyridines, each with its own advantages and substrate scope.

Chichibabin Reaction: This classic method uses sodium amide (NaNH2) to directly aminate pyridines, typically at the 2-position. However, its harsh conditions can limit its applicability to more complex molecules. nih.gov

From Pyridine N-Oxides: A milder approach involves the activation of pyridine N-oxides with reagents like tosyl chloride or tosyl anhydride, followed by reaction with an amine nucleophile. researchgate.net This method often provides good yields and selectivity for the 2-position. researchgate.net

From Halopyridines: Nucleophilic aromatic substitution (SNAr) on halopyridines is a widely used method. The halogen atom, particularly at the 2- or 4-position, can be displaced by an amine. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have significantly expanded the scope of this transformation. nih.gov

Via Phosphonium (B103445) Salts: A more recent strategy involves the conversion of a pyridine to a phosphonium salt, which is then reacted with sodium azide (B81097) to form an iminophosphorane. This versatile intermediate can be further converted to an amino group. nih.gov This method is notable for its regioselectivity and the use of C-H bonds as precursors. nih.gov

Electrophilic Amination: N-aminopyridinium salts can be synthesized by the reaction of pyridines with electrophilic aminating agents like hydroxylamine (B1172632) derivatives (e.g., HOSA, MSH). nih.gov These salts themselves can serve as precursors for further functionalization. nih.gov

Three-Component Coupling Reactions: A novel three-component reaction of 2-aminopyridines, aldehydes, and diazo-compounds has been developed to produce polyfunctional β-amino-α-diazo-compounds, showcasing an innovative approach to building complex amino-substituted structures. acs.org

Strategies for Introducing Sulfonamide Moieties

The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents. rsc.orgeurjchem.comnih.gov Its incorporation into a pyridine ring can significantly impact the biological properties of the resulting molecule.

The most common method for the synthesis of pyridine-based sulfonamides involves the reaction of an aminopyridine with a sulfonyl chloride in the presence of a base. rsc.orgeurjchem.com

General Reaction Scheme:

Py-NH2 + R-SO2Cl → Py-NH-SO2-R + HCl

Reactants: An appropriately substituted aminopyridine and an arylsulfonyl or alkylsulfonyl chloride.

Base: A tertiary amine like triethylamine (B128534) or pyridine is often used to neutralize the HCl generated during the reaction. rsc.orgeurjchem.com

Solvent: Dichloromethane (B109758) is a commonly used solvent for this reaction. rsc.org

Recent research has focused on developing novel synthetic routes to access diverse pyridine-based sulfonamides. For example, a new class of functionalized pyridines incorporating sulfonamide moieties was synthesized by reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles. acs.org Another study reported the synthesis of new pyridines with sulfonamide groups catalyzed by a novel quinoline-based dendrimer-like ionic liquid, highlighting the use of advanced catalytic systems to facilitate these transformations. rsc.org

| Pyridine Precursor | Reagent | Reaction Type | Product | Reference |

| Aminopyridine | Sulfonyl chloride | Sulfonamide formation | Pyridine-sulfonamide | rsc.orgeurjchem.com |

| N-Cyanoacetoarylsulfonylhydrazide | Electrophiles | Cyclization/Condensation | Functionalized pyridine-sulfonamides | acs.org |

| Aminopyridine, Aldehyde, Malononitrile | Sulfonamide-containing reactant | Multicomponent reaction | Pyridine with sulfonamide moiety | rsc.org |

Analytical Characterization of Synthesized this compound

The definitive identification and structural confirmation of synthesized this compound rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms within the molecule.

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is employed to characterize fluorinated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring and the methylene (B1212753) protons of the trifluoroethoxy group are characteristic. researchgate.netchemicalbook.com

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the carbons of the trifluoroethoxy group are diagnostic. researchgate.netrsc.org The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of adjacent carbons.

¹⁹F NMR: This is essential for fluorinated compounds, providing direct information about the fluorine atoms. For the trifluoroethoxy group, a single resonance is expected (often a triplet due to coupling with the adjacent methylene protons). orgsyn.org

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Characteristic absorption bands for the C=O stretch of the ester, the C-O-C stretch of the ether, the C-F bonds of the trifluoromethyl group, and the vibrations of the pyridine ring would be expected. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be useful for confirming the presence of the conjugated pyridine system. tdl.orgresearchgate.net

The combined data from these techniques allows for the unambiguous confirmation of the structure of this compound.

| Technique | Information Obtained | Expected Features for this compound |

| ¹H NMR | Proton environment and connectivity | Signals for pyridine ring protons, trifluoroethoxy CH₂, and methyl ester CH₃. |

| ¹³C NMR | Carbon skeleton | Resonances for carbonyl, aromatic, ether, and methyl carbons. |

| ¹⁹F NMR | Fluorine environment | A characteristic signal for the CF₃ group. |

| Mass Spectrometry | Molecular weight and formula | Molecular ion peak corresponding to the compound's mass; HRMS for exact formula. |

| IR Spectroscopy | Functional groups | Absorption bands for C=O (ester), C-O (ether), C-F, and pyridine ring. |

X-ray Crystallography for Solid-State Structure Determination

The structural elucidation of precursors is a critical step in confirming the reaction pathways and stereochemistry involved in the synthesis of the final product. Detailed crystallographic data are available for key precursors to this compound, such as Methyl 6-chloronicotinate and 6-Methylnicotinic acid.

The analysis of Methyl 6-chloronicotinate , a direct precursor, reveals a nearly planar molecular geometry. nih.gov The dihedral angle between the pyridine ring and the ester group is a mere 3.34 (14)°. nih.gov In the crystal lattice, molecules are organized into layers by weak C—H···O and C—H···N hydrogen bonds. nih.gov Furthermore, π-π stacking interactions are observed between the aromatic rings of adjacent layers, with a centroid-centroid distance of 3.8721 (4) Å. nih.govresearchgate.net Crystals suitable for X-ray analysis were obtained through the slow evaporation of a dichloromethane solution. nih.govresearchgate.net

Interactive Table 1: Crystal Data and Structure Refinement for Methyl 6-chloronicotinate

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₆ClNO₂ |

| Formula weight | 171.58 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 3.8721 (4) |

| b (Å) | 5.8068 (6) |

| c (Å) | 17.3721 (18) |

| α (°) | 95.563 (9) |

| β (°) | 94.918 (8) |

| γ (°) | 104.657 (9) |

| Volume (ų) | 373.64 (7) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.45 |

Data sourced from Acta Crystallographica Section E. nih.govresearchgate.net

Similarly, the crystal structure of 6-Methylnicotinic acid , another relevant precursor, has been determined. nih.govnih.gov In this molecule, all non-hydrogen atoms are nearly coplanar, with a root-mean-square deviation of 0.0087 Å. nih.gov The crystal structure is stabilized by intermolecular O—H···N and weak C—H···O hydrogen bonds. nih.govnih.gov A significant feature of its packing is the presence of π–π stacking interactions, with a face-to-face distance of 3.466 (17) Å between parallel pyridine rings of neighboring molecules. nih.govnih.gov These crystals were grown from a methanol solution by slow evaporation. nih.gov

Interactive Table 2: Crystal Data and Structure Refinement for 6-Methylnicotinic acid

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₇NO₂ |

| Formula weight | 137.14 |

| Crystal system | Monoclinic |

| Space group | Not specified in abstract |

| a (Å) | 3.8788 (8) |

| b (Å) | 13.634 (3) |

| c (Å) | 6.1094 (12) |

| β (°) | 90.51 (3) |

| Volume (ų) | 323.07 (12) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.11 |

Data sourced from Acta Crystallographica Section E. nih.gov

The detailed structural parameters obtained from the X-ray crystallographic analysis of these precursors are invaluable. They confirm the molecular framework and provide a solid foundation for understanding the conformational preferences and non-covalent interactions that are likely to be present in the derivative, this compound. The planarity of the nicotinic ring system and the potential for hydrogen bonding and π–π stacking are key structural motifs that influence the material's properties.

Chemical Reactivity and Transformation of Methyl 6 2,2,2 Trifluoroethoxy Nicotinate

Hydrolysis of the Ester Group

The methyl ester functionality in Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is susceptible to hydrolysis, a reaction that converts the ester into a carboxylic acid and methanol (B129727). This transformation can be achieved under either acidic or basic conditions. The general process involves the cleavage of the acyl-oxygen bond.

In a manner similar to methyl nicotinate (B505614), the target molecule can undergo hydrolysis to yield 6-(2,2,2-trifluoroethoxy)nicotinic acid. drugbank.com This reaction is fundamental in modifying the carboxyl group for further synthetic steps. Various reagents can facilitate this process, offering different levels of selectivity and mildness, which can be crucial when other sensitive functional groups are present in the molecule. researchgate.net For instance, trimethyltin (B158744) hydroxide (B78521) is known to effectively hydrolyze methyl esters under relatively mild, anhydrous conditions. researchgate.net

Table 1: Selected Methods for Ester Hydrolysis

| Reagent/Catalyst | Conditions | Product | Reference |

| Acid (e.g., H₂SO₄) / Water | Heat | 6-(2,2,2-trifluoroethoxy)nicotinic Acid | orientjchem.org |

| Base (e.g., NaOH) / Water | Heat | Sodium 6-(2,2,2-trifluoroethoxy)nicotinate | libretexts.orgopenstax.org |

| Trimethyltin Hydroxide | Anhydrous 1,2-dichloroethane (B1671644) (DCE), reflux | 6-(2,2,2-trifluoroethoxy)nicotinic Acid | researchgate.net |

The hydrolysis is a standard transformation for nicotinic acid esters, providing a gateway to the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations. drugbank.com

Reactivity of the Trifluoroethoxy Moiety

The 2,2,2-trifluoroethoxy group is a key feature of the molecule, significantly influencing its stability and reactivity.

The trifluoroethoxy group is noted for its exceptional stability. The strong electron-withdrawing nature of the three fluorine atoms enhances the stability of the ether linkage. This group is significantly more stable under acidic hydrolysis conditions compared to other alkoxy groups like methoxy (B1213986) or benzyloxy. This robustness allows for chemical modifications on other parts of the molecule without disturbing the trifluoroethoxy moiety. Research has shown that the 2,2,2-trifluoroethoxy group can be considered a hydrolytically stable alternative to more labile groups like heteroaryl chlorides, tolerating conditions used in reactions such as aqueous Suzuki couplings.

Despite its general stability, the 2,2,2-trifluoroethoxy group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The pyridine (B92270) ring is electron-deficient, particularly at the 2- and 6-positions, which facilitates attack by nucleophiles. stackexchange.comyoutube.com The electron-withdrawing trifluoroethoxy group further activates the ring for such substitutions. This allows for the displacement of the trifluoroethoxy group by various nucleophiles, providing a method to introduce new functional groups at the 6-position of the pyridine ring. This dual nature—stable yet reactive under specific conditions—makes it a valuable component in sequential reaction strategies.

Table 2: Potential Nucleophilic Exchange of the Trifluoroethoxy Group

| Nucleophile | Reaction Type | Potential Product |

| Amines (R-NH₂) | S | Methyl 6-(amino)nicotinate derivatives |

| Alkoxides (R-O⁻) | S | Methyl 6-(alkoxy)nicotinate derivatives |

| Thiolates (R-S⁻) | S | Methyl 6-(alkylthio)nicotinate derivatives |

Pyridine Ring Transformations and Functionalization

The pyridine ring itself is a hub of reactivity, susceptible to both oxidation and reduction reactions that can alter the molecule's core structure and properties.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a site for oxidation. Treatment with oxidizing agents can lead to the formation of the corresponding Pyridine N-oxide. This transformation is a common reaction for pyridines and their derivatives. acs.orgnih.gov For instance, related thienopyridine compounds can be selectively oxidized to their N-oxides. acs.orgnih.gov The introduction of an N-oxide group alters the electronic properties of the ring, potentially influencing subsequent reactions. The oxidation of alkyl side chains on pyridine rings to carboxylic acids is also a known transformation, typically requiring strong oxidizing agents like nitric acid in a sulfuric acid medium. google.comnih.govenvironmentclearance.nic.in

The pyridine ring of this compound can be reduced through catalytic hydrogenation. Depending on the catalyst and reaction conditions, either partial or full reduction of the aromatic system is possible. The reduction of pyridine rings typically yields piperidine (B6355638) derivatives. liv.ac.uk For example, rhodium complexes have been shown to efficiently catalyze the transfer hydrogenation of pyridinium (B92312) salts to afford piperidines or, in some cases, 1,2,3,6-tetrahydropyridines. liv.ac.uk

Simultaneously, the ester group can also be a target for reduction. While sodium borohydride (B1222165) is generally selective for aldehydes and ketones, its reducing power can be enhanced to reduce esters to primary alcohols. For methyl nicotinate, reduction with a NaBH₄-Methanol system can yield 3-pyridyl methanol. Therefore, the reduction of this compound could potentially lead to the reduction of the ester, the pyridine ring, or both, depending on the chosen reagents and conditions.

Table 3: Potential Reduction Pathways

| Reagent/Catalyst | Target Functional Group | Potential Product | Reference |

| NaBH₄/Methanol | Ester | [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol | |

| [Cp*RhCl₂]₂ / HCOOH-Et₃N | Pyridine Ring | Methyl 6-(2,2,2-trifluoroethoxy)piperidine-3-carboxylate | liv.ac.uk |

| H₂ / Pd/C | Pyridine Ring and/or Ester | Various reduced products | google.com |

Photochemical Reactivity

The photochemical behavior of nicotinic acid esters is an area of active research, with the potential to form complex polycyclic structures. Studies on 2-alkoxynicotinates have revealed a novel photochemical dimerization process. acs.orgnih.gov When irradiated with UV light, these compounds can undergo a [2+2] cycloaddition to form cage-like photodimers. acs.org

For example, the irradiation of a benzene (B151609) solution of methyl 2-methoxynicotinate resulted in the formation of a C2-symmetrical cage-type photodimer in high yield. acs.org This reaction is believed to proceed through an excimer, an excited-state dimer, which was observed at low temperatures (77 K). acs.org The efficiency of this photodimerization is influenced by the substituents on the pyridine ring. acs.org

While direct photochemical studies on this compound are not available, its structural similarity to other 2-alkoxynicotinates suggests it may undergo a similar photodimerization. The trifluoroethoxy group at the 6-position could influence the reaction's quantum yield and the stability of the resulting dimer.

Table 1: Photochemical Dimerization of 2-Alkoxynicotinates Data based on analogous compounds.

| Starting Material | Product | Yield (%) | Reference |

| Methyl 2-methoxynicotinate | 5,11-dimethoxy-4,10-diazapentacyclo[6.4.0.0.2,70.3,120.6,9]dodeca-4,10-diene-6,12-dicarboxylic acid dimethyl ester | 85 | acs.org |

| Ethyl 2-ethoxynicotinate | 5,11-diethoxy-4,10-diazapentacyclo[6.4.0.0.2,70.3,120.6,9]dodeca-4,10-diene-6,12-dicarboxylic acid diethyl ester | 80 | acs.org |

Thermal Decomposition Pathways

The thermal stability and decomposition pathways of this compound are critical parameters for its handling, storage, and application in high-temperature processes. Although specific experimental data for this compound is limited, the decomposition can be predicted to involve the fragmentation of the ester and trifluoroethoxy groups, as well as potential reactions involving the pyridine core.

The thermal decomposition of similar ester-containing compounds often proceeds via pathways such as decarboxylation or the elimination of the alkoxy group. For instance, the pyrolysis of trifluoroacetic acid, a related fluorinated compound, yields products like trifluoromethane (B1200692) (CHF₃), trifluoroacetyl fluoride (B91410) (CF₃COF), and carbon dioxide (CO₂). rsc.org This suggests that the trifluoroethoxy group in this compound could potentially decompose to yield volatile fluorine-containing species.

The pyridine ring itself is generally stable to heat, but its decomposition can be initiated by the fragmentation of its substituents. The presence of the trifluoroethoxy group may influence the decomposition mechanism. Computational studies on the thermal decomposition of other heterocyclic compounds, such as those derived from 2H-dihydropyran, have shown that substituent effects can significantly alter the activation energies and reaction pathways. mdpi.com

Potential thermal decomposition products could arise from:

Ester pyrolysis: Leading to the formation of an alkene (from the methyl group, though less likely) or decarboxylation.

Ether cleavage: The C-O bond of the trifluoroethoxy group could cleave, potentially leading to the formation of 2,2,2-trifluoroethanol (B45653) and a hydroxypyridine derivative.

Rearrangement reactions: Intramolecular rearrangements followed by fragmentation are also possible at elevated temperatures.

Further experimental and computational studies are necessary to fully elucidate the specific thermal decomposition pathways and products of this compound.

Research Applications and Biological Relevance of Methyl 6 2,2,2 Trifluoroethoxy Nicotinate and Its Derivatives

Role as a Key Intermediate in Organic Synthesis

The utility of a chemical compound in organic synthesis is often defined by its reactivity and its ability to serve as a scaffold for the introduction of molecular complexity. The structure of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate, featuring a pyridine (B92270) ring, a methyl ester, and a trifluoroethoxy group, positions it as a versatile intermediate for constructing more elaborate molecules.

Building Block for Complex Heterocyclic Systems

Pyridine derivatives are fundamental components of many intricate heterocyclic systems. The pyridine core of this compound can undergo a variety of chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and condensation reactions. These reactions allow for the fusion of other rings onto the pyridine scaffold, leading to the formation of polycyclic heterocyclic systems. The trifluoroethoxy group at the 6-position can influence the regioselectivity of these reactions and impart unique electronic properties to the resulting heterocyclic structures.

Precursor for Advanced Pharmaceutical Scaffolds

Pharmaceutical scaffolds are core molecular frameworks upon which a variety of functional groups can be appended to create a library of potential drug candidates. The nicotinate (B505614) structure is a well-established scaffold in medicinal chemistry. By modifying the methyl ester and leveraging the reactivity of the pyridine ring, this compound can serve as a precursor for a wide range of advanced pharmaceutical scaffolds. The incorporation of the trifluoroethoxy group is of particular interest, as trifluoromethyl and related fluoroalkyl groups are known to enhance metabolic stability, binding affinity, and bioavailability of drug molecules.

Applications in Medicinal Chemistry Research

The development of new drugs often relies on the synthesis and biological evaluation of novel chemical entities. The unique combination of a nicotinate core and a trifluoroethoxy substituent in this compound makes it and its derivatives intriguing candidates for medicinal chemistry research.

Design and Synthesis of Bioactive Nicotinate Derivatives

The ester functionality of this compound is a key handle for derivatization. It can be readily converted into amides, hydrazides, and other functional groups, each introducing new physicochemical properties and potential biological activities. This allows for the systematic exploration of structure-activity relationships (SAR) in the pursuit of potent and selective therapeutic agents.

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties. One of the key targets in inflammation research is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. nih.govwikipedia.orgccjm.org Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.govwikipedia.org The development of selective COX-2 inhibitors has been a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govwikipedia.orgccjm.orgnih.gov Derivatives of nicotinic acid can be designed to fit into the active site of COX enzymes. The trifluoroethoxy group in derivatives of this compound could potentially enhance the binding affinity and selectivity for COX-2, making them promising candidates for the development of novel anti-inflammatory drugs.

Below is a table of selected cyclooxygenase inhibitors, illustrating the diversity of chemical structures targeting this enzyme family.

| Drug Name | Target(s) | Therapeutic Class |

| Aspirin | COX-1, COX-2 | NSAID |

| Ibuprofen | COX-1, COX-2 | NSAID |

| Celecoxib | COX-2 | Selective COX-2 Inhibitor |

| Rofecoxib | COX-2 | Selective COX-2 Inhibitor |

| Etoricoxib | COX-2 | Selective COX-2 Inhibitor |

The pyridine ring is a common motif in many antimicrobial and antiviral agents. By modifying the structure of this compound, it is plausible to develop novel compounds with activity against various pathogens. The trifluoromethyl group is known to be present in several successful antimicrobial and antiviral drugs, suggesting that the trifluoroethoxy group could confer similar beneficial properties. Research in this area would involve the synthesis of a library of derivatives and their subsequent screening against a panel of bacteria and viruses to identify lead compounds for further development. researchgate.netnih.govnih.govnih.govnih.govmdpi.com

The following table lists some examples of antiviral agents, highlighting the variety of viral targets and chemical classes.

| Drug Name | Virus Target | Mechanism of Action |

| Acyclovir | Herpes Simplex Virus | DNA polymerase inhibitor |

| Oseltamivir | Influenza Virus | Neuraminidase inhibitor |

| Remdesivir | Coronaviruses | RNA polymerase inhibitor |

| Zidovudine (AZT) | HIV | Reverse transcriptase inhibitor |

Antiproliferative Agents

Derivatives of nicotinamide (B372718) and related heterocyclic structures are actively investigated for their potential as anticancer agents. semanticscholar.orgnih.govresearchgate.net The introduction of specific functional groups, such as halogens, onto these scaffolds has been shown to significantly enhance their antiproliferative activity. nih.govmdpi.comresearchgate.net While direct studies on the antiproliferative effects of this compound are not extensively documented in the provided results, the activity of structurally similar compounds suggests its potential in this area.

Research into halogenated benzofuran (B130515) derivatives, for example, has demonstrated significant cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net In one study, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate showed potent effects against HepG2 (liver cancer) and A549 (lung cancer) cells, with IC₅₀ values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. mdpi.com Another derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, was most effective against the A549 cell line with an IC₅₀ of 6.3 ± 2.5 μM. mdpi.com These findings highlight that the presence and type of halogen group can profoundly influence cytotoxic potential. nih.gov

Similarly, studies on novel nicotinamide-containing sorafenib (B1663141) analogs revealed that compounds with strong electron-withdrawing groups, like fluorine or trifluoromethyl (CF₃), on the terminal phenyl ring exhibited potent antiproliferative activities against HCT116 (colon), MDA-MB-231 (breast), PC-3 (prostate), and HepG2 (liver) cancer cell lines. rsc.org The antiproliferative effects of various heterocyclic compounds are often evaluated using the MTT assay, which measures a cell's metabolic activity as an indicator of cell viability. nih.govnih.govmdpi.com

The data below, gathered from studies on related halogenated and heterocyclic compounds, illustrates the range of antiproliferative activities observed.

Table 1: Antiproliferative Activity of Selected Heterocyclic Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | 3.8 ± 0.5 | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 3.5 ± 0.6 | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 | 10.8 ± 0.9 | mdpi.com |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 6.3 ± 2.5 | mdpi.com |

| Canthin-6-one Derivative 8h (with N-methyl piperazine) | HT29 | 1.0 | nih.gov |

| 4-Amino-2-(4-chlorophenyl)-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 0.013 | mdpi.com |

| Aryl-urea Derivative 9 | HCT116 | 17.8 | nih.gov |

General Enzyme Inhibitors

The structural components of this compound suggest its potential as a scaffold for designing enzyme inhibitors. Protein methyltransferases (PMTs) are one such class of therapeutic targets, playing crucial roles in cellular processes like epigenetic regulation. mdpi.com Some inhibitors of PMTs are designed to compete with the cofactor S-adenosylmethionine (SAM) for binding to the enzyme. mdpi.com

For instance, inhibitors of the methyltransferase DOT1L have been developed that are highly potent, with Kᵢ values as low as ≤ 0.08 nM. mdpi.com The development of these inhibitors often involves creating derivatives that occupy pockets adjacent to the main cofactor binding site. mdpi.com

Another relevant enzyme class is the AAA (ATPases Associated with diverse cellular Activities) family, such as p97. In a structure-activity relationship study of indole-based p97 inhibitors, the replacement of a trifluoromethyl (CF₃) group with a trifluoromethoxy (CF₃O-) group resulted in a biochemically similar level of inhibition, suggesting the importance of fluorinated moieties in inhibitor design. nih.gov The trifluoromethyl group is a key feature in many enzyme-targeting drugs. Substituted pyridine derivatives containing a trifluoromethyl group are often synthesized as intermediates for molecules targeting enzymes. The trifluoroethoxy group in this compound could similarly be leveraged for interactions within an enzyme's active site.

Prodrug Design Strategies Incorporating the Nicotinate Ester

A prodrug is an inactive or poorly active compound that is converted into an active drug within the body, typically through enzymatic or chemical processes. nih.gov This strategy is widely used to overcome undesirable drug properties, such as poor solubility, instability, or low permeability. jiwaji.edupharmatutor.orgresearchgate.net

The nicotinate ester moiety is a classic example of a "promoieity" used in prodrug design. nih.gov Esterification of a drug, particularly one with a carboxylic acid group, is a common method to increase lipophilicity, which can enhance absorption through biological membranes via passive diffusion. researchgate.net These ester prodrugs are designed to be stable until they reach their target site, where they are cleaved by endogenous enzymes, such as esterases, to release the active parent drug. nih.govmdpi.comresearchgate.nettandfonline.com

For example, various ester prodrugs of nicotinic acid have been synthesized to improve its delivery. nih.govnih.gov Studies on homologous series of nicotinic acid esters demonstrated that increasing the alkyl chain length enhances partitioning into lipid bilayers, a key step for cellular uptake. nih.gov The hydrolysis of these esters is often pH-dependent and can be significantly accelerated by enzymes like porcine esterase. researchgate.nettandfonline.com This esterase-sensitive conversion is a critical feature of the prodrug strategy, allowing for controlled release of the active compound. mdpi.com The methyl ester of nicotinic acid (methyl nicotinate) itself is used in topical preparations, where its lipophilicity facilitates skin penetration before being hydrolyzed to release nicotinic acid, which causes vasodilation. nih.govdrugbank.com Therefore, the methyl nicotinate portion of this compound makes it a suitable candidate for prodrug strategies, where the core molecule could be designed to be released upon enzymatic cleavage of the ester bond.

Influence of the Trifluoroethoxy Group on Biological Activity

The incorporation of fluorine and fluorinated groups into drug candidates is a powerful strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. sci-hub.senih.govmdpi.com The trifluoroethoxy group (-OCH₂CF₃) is particularly notable for its unique electronic properties and steric profile.

Key influences of fluorinated groups like trifluoroethoxy include:

Enhanced Lipophilicity : Fluorinated groups generally increase a molecule's lipophilicity (fat-solubility). mdpi.com This is a critical factor for influencing how a drug is absorbed, distributed, and transported across biological membranes. mdpi.comfrontiersin.org The high hydrophobicity of the trifluoroethoxy group has been specifically utilized to improve a molecule's interaction with lipid membranes. frontiersin.org

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine can block sites on a molecule that are susceptible to metabolic breakdown by enzymes, particularly oxidative enzymes. mdpi.comchemrxiv.org This increased metabolic stability can prolong the drug's action in the body.

Modulation of pKa : Due to fluorine's high electronegativity, its presence can lower the pKa of nearby functional groups, such as amines. sci-hub.se This can alter a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to its biological target.

Bioisosterism : Fluorinated groups are often used as bioisosteres for other atoms or functional groups. A bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity. sci-hub.se For example, the trifluoromethyl group (-CF₃) is sometimes used as a bioisostere for chlorine atoms. mdpi.com In some cases, a trifluoromethoxy group (-OCF₃) has been shown to be a better biochemical match for a trifluoromethyl group than other substituents. nih.gov The trifluoroethoxy group can be considered a bioisosteric replacement for other alkoxy groups, offering unique electronic and stability advantages. chemrxiv.org

Mechanistic Investigations and Computational Modeling

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein target, to form a stable complex. dergipark.org.trnih.gov This analysis helps to forecast the binding affinity and mode of interaction.

The structure of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate suggests it can participate in several key types of non-covalent interactions, which are fundamental to molecular recognition at a protein's active site. volkamerlab.org These interactions would include:

Hydrogen Bonding: The nitrogen atom on the pyridine (B92270) ring and the oxygen atoms of the methyl ester group are potential hydrogen bond acceptors.

Hydrophobic Interactions: The trifluoroethoxy group, being highly hydrophobic, is expected to form significant interactions with nonpolar pockets within a protein's binding site. frontiersin.org The introduction of methylene (B1212753) groups or other nonpolar surfaces on a ligand can enhance binding affinity, often through more favorable binding enthalpies. nih.gov

Multipolar C-F···C=O Interactions: The highly electronegative fluorine atoms of the trifluoroethoxy group can engage in favorable multipolar interactions with the protein backbone, particularly with the carbonyl carbons of amino acid residues. acs.orgnih.gov Such interactions have been shown to increase ligand binding affinity, in some cases by as much as 10-fold when substituting a methyl group with a trifluoromethyl group. acs.org

Docking studies on analogous nicotinic acid derivatives targeting enzymes like Cyclooxygenase-2 (COX-2) have shown that the pyridine nitrogen and associated carbonyl groups are often crucial for anchoring the ligand in the active site through hydrogen bonds with key residues like HIS90 and PHE518. researchgate.net

Based on the activities of structurally related compounds, computational models can predict the potential enzymatic targets for this compound. Nicotinic acid and its derivatives have been investigated as inhibitors of several enzyme classes.

Cyclooxygenase (COX) Inhibition: Various nicotinic acid derivatives have been synthesized and evaluated as anti-inflammatory agents through their inhibition of COX enzymes. nih.gov Docking studies have been successfully used to correlate the binding mode of these derivatives within the COX-2 active site with their observed biological activity. nih.govresearchgate.net

HIV Reverse Transcriptase (RT) Inhibition: The reverse transcriptase enzyme, particularly its Ribonuclease H (RNase H) function, is a critical target for anti-HIV therapies. mdpi.comnih.gov Pyrimidinol carboxylic acids and other heterocyclic structures have been explored as RNase H inhibitors, making this a plausible area of investigation for nicotinic acid esters. researchgate.netkuleuven.be

Other Enzymes: At high concentrations, nicotinic acid and nicotinamide (B372718) have been shown to inhibit cytochrome P450 enzymes, such as CYP2D6, CYP3A4, and CYP2E1, through the coordination of the pyridine nitrogen with the heme iron. researchgate.net Derivatives have also been evaluated as potential inhibitors of carbonic anhydrase. researchgate.net

A hypothetical enzymatic inhibition profile based on related structures is presented below.

| Enzyme Target | Predicted Interaction/Activity | Rationale based on Analogues |

| Cyclooxygenase-2 (COX-2) | Potential Inhibitor | Nicotinic acid scaffold is used for developing anti-inflammatory COX inhibitors. nih.govrsc.org |

| HIV-1 Reverse Transcriptase (RNase H) | Potential Inhibitor | Heterocyclic carboxylic acid derivatives are a known class of RNase H inhibitors. researchgate.net |

| Cytochrome P450 (e.g., CYP2D6) | Potential Inhibitor | Pyridine nitrogen in related compounds coordinates to the heme iron, causing inhibition. researchgate.net |

| Carbonic Anhydrase | Potential Inhibitor | Nicotinic acid derivatives have been evaluated for inhibitory activity against carbonic anhydrase isozymes. researchgate.net |

Virtual screening is a powerful computational strategy used to search large libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.govnih.gov A molecule like this compound can serve as a template or starting point for such a screening campaign.

The process involves creating a pharmacophore model based on the key structural features of the initial compound. For this molecule, the pharmacophore would include a hydrogen bond acceptor (pyridine nitrogen), another hydrogen bond acceptor (ester carbonyl), and a hydrophobic feature (trifluoroethoxy group). This model is then used to filter databases of millions of chemical structures to find diverse molecules that match these essential features. nih.gov This approach has been successfully used to identify novel allosteric modulators for nicotinic acetylcholine (B1216132) receptors and can efficiently retrieve new inhibitors for various targets. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying a molecule's structure and observing how these changes affect its biological activity. nih.gov This process provides critical insights into which parts of the molecule are essential for its function.

The substitution of fluorine or fluorinated groups is a key strategy in drug design. mdpi.comnih.gov The 6-(2,2,2-trifluoroethoxy) group on the nicotinate (B505614) core is expected to profoundly influence the molecule's properties and biological activity.

Enhanced Lipophilicity: The trifluoroethoxy group significantly increases the molecule's lipophilicity (fat-solubility). This property can enhance membrane permeability and transport across biological barriers. frontiersin.orgmdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic breakdown by enzymes like cytochrome P450s. This often increases the half-life of a drug in the body. mdpi.com

Binding Interactions: The trifluoromethyl group can improve binding affinity through favorable multipolar interactions with the protein target. acs.orgnih.gov Its electron-withdrawing nature can also influence the electronic properties of the entire molecule, potentially improving interactions with biological targets. researchgate.net

Conformational Effects: The size and electronic nature of the trifluoroethoxy group can lock the molecule into a specific conformation that is more favorable for binding to a target receptor.

Studies on other scaffolds have demonstrated that adding a trifluoromethyl group can deactivate an aromatic ring to reduce metabolism or improve binding selectivity, making it a well-established strategy in drug discovery. mdpi.comresearchgate.net

SAR studies on related nicotinic acid and nicotinamide scaffolds have provided a roadmap for how structural changes might correlate with therapeutic effects. mdpi.comresearchgate.net By analyzing these studies, we can infer how modifications to this compound could alter its potential efficacy.

For example, in a series of antifungal nicotinamide derivatives, moving an isopropyl group on an attached aniline (B41778) ring from the meta to the para position was tolerated, but moving it to the ortho position resulted in a complete loss of activity. mdpi.com Similarly, replacing a methylthio group with an amino group dramatically increased antifungal potency, while replacing it with a trifluoromethyl or methoxy (B1213986) group was unfavorable. mdpi.com

In another study on purine (B94841) derivatives, thioether-linked substituents were found to be superior to oxygen or nitrogen-linked ones, and adding electron-withdrawing groups to other parts of the molecule increased potency. researchgate.net Research on nicotinic acid derivatives as antibacterial agents found that acylhydrazone derivatives were generally more active against Gram-positive bacteria than their 1,3,4-oxadiazoline counterparts. mdpi.comnih.gov

The table below summarizes hypothetical outcomes based on established SAR principles from related compound series.

| Structural Modification on Nicotinate Scaffold | Predicted Impact on Efficacy | Rationale from Analogous Series |

| Conversion of Methyl Ester to Amide/Hydrazide | Potentially Increased Activity | Acylhydrazones of nicotinic acid show strong antibacterial activity. mdpi.com Nicotinamide derivatives can have potent antifungal effects. mdpi.com |

| Replacement of Trifluoroethoxy with Alkoxy Group | Likely Decreased Efficacy | The trifluoro- group provides unique lipophilic and electronic properties that often enhance binding and stability. mdpi.combohrium.com |

| Alteration of Substituent at Position 2 | Activity Dependent on Target | In some series, modifying this position is key to potency and selectivity. |

| Introduction of Substituents on Pyridine Ring | Modulation of Activity | Adding electron-withdrawing groups can increase potency for certain targets. researchgate.net |

These computational and structural analyses provide a foundational understanding of this compound, guiding future research into its potential as a lead compound for therapeutic development.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or property-based features of a chemical compound with its biological activity or a specific chemical reactivity.

While comprehensive QSAR models specifically detailing the biological activity of this compound are not extensively published, the principles of QSAR are fundamental to understanding how its distinct structural features influence its behavior. The key molecular descriptors for this compound would include:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as the pyridine ring system.

Electronic Descriptors: The high electronegativity of the fluorine atoms in the trifluoroethoxy group significantly impacts the electron distribution across the entire molecule, a key parameter in QSAR models.

Steric Descriptors: The size and shape of the trifluoroethoxy group create considerable steric hindrance, which can influence how the molecule interacts with other reactants or binding sites.

A hypothetical QSAR study would analyze these descriptors in concert to predict the compound's properties without the need for empirical testing.

Quantum Chemical Analysis and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of nicotinate derivatives. For this compound, DFT studies provide a detailed picture of its molecular structure and reactivity at the quantum level.

Mechanistic Pathway Elucidation

While specific studies elucidating complex reaction mechanisms involving this compound are limited, DFT is the primary theoretical method for such investigations. For instance, in the synthesis of this compound, DFT could be used to model the transition state energies of the nucleophilic aromatic substitution reaction between methyl 6-chloronicotinate and 2,2,2-trifluoroethanol (B45653). This analysis would identify the lowest energy pathway for the reaction, explaining the observed regioselectivity and reaction efficiency. Research on similar pyridine derivatives demonstrates that DFT calculations can accurately predict the activation energies and transition state geometries in their synthesis.

Conformational Analysis and Energetics

The flexibility of the trifluoroethoxy side chain is a critical aspect of the molecule's structure. DFT calculations are used to determine the stable conformations and the energy barriers to rotation around the C-O and C-C bonds of this chain.

Studies on analogous fluorinated ethers reveal that the gauche effect can play a significant role in determining the preferred dihedral angles. For this compound, a potential energy surface scan would likely show several local energy minima corresponding to different spatial arrangements of the trifluoroethoxy group relative to the pyridine ring. The global minimum energy conformation represents the most probable structure of the molecule in its ground state.

Table 1: Calculated Relative Energies of Conformational Isomers

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.00 (Global Minimum) |

| Gauche | ~60° | +1.5 |

| Syn-periplanar | 0° | +4.2 (Sterically hindered) |

| Note: Data is representative and based on typical values for similar structures; specific computational results for this exact molecule may vary. |

Electronic Structure and Reactivity Prediction

DFT calculations provide deep insights into the electronic landscape of this compound, which is key to predicting its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is central to this understanding.

HOMO: The HOMO is primarily located on the electron-rich pyridine ring, suggesting that the molecule will act as a nucleophile in reactions involving this part of the structure.

LUMO: The LUMO is distributed across the pyridine ring and the carbonyl group of the methyl ester. The significant energy gap between the HOMO and LUMO indicates good kinetic stability.

The presence of the strongly electron-withdrawing trifluoroethoxy group lowers the energy of both the HOMO and LUMO compared to unsubstituted nicotinates. This electronic modification makes the pyridine ring less susceptible to electrophilic attack but more activated towards nucleophilic substitution, particularly at positions ortho and para to the trifluoroethoxy group. Molecular Electrostatic Potential (MEP) maps visually confirm these predictions, showing regions of negative potential around the nitrogen atom and the carbonyl oxygen, which are likely sites for electrophilic interaction.

Table 2: Key Electronic Properties from DFT Calculations

| Property | Calculated Value | Implication for Reactivity |

| HOMO Energy | -7.2 eV | Moderate nucleophilicity at the ring |

| LUMO Energy | -1.5 eV | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | High kinetic stability |

| Dipole Moment | ~3.5 D | Significant molecular polarity |

| Note: Values are typical for DFT calculations at the B3LYP/6-31G(d) level of theory and serve as illustrative examples. |

Molecular Dynamics Simulations to Understand Ligand-Target Dynamics

While specific molecular dynamics (MD) simulation studies featuring this compound as a ligand are not prominent in the literature, this computational technique is essential for understanding how it would behave in a biological or material context.

In a hypothetical MD simulation, the compound could be placed in a simulation box with a target protein or in a solvent. The simulation would track the movements of every atom over time, governed by a force field. Key insights from such a simulation would include:

Binding Pose Stability: If docked into a protein's active site, MD simulations would reveal whether the initial binding pose is stable or if the ligand reorients to a more favorable conformation.

Conformational Freedom: The simulation would show the range of conformations the trifluoroethoxy side chain adopts in a solvated or bound state.

Solvation Effects: MD simulations can calculate the free energy of solvation, indicating how well the molecule interacts with different solvents, which is crucial for predicting its solubility and partitioning behavior.

These simulations provide a dynamic view that complements the static picture from quantum chemical calculations, offering a more complete understanding of the molecule's behavior in realistic environments.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Key areas of investigation include:

Catalyst Innovation: Research into more robust and selective catalysts can streamline reactions, such as the initial formation of the nicotinate (B505614) ring or the subsequent etherification with 2,2,2-trifluoroethanol (B45653). For instance, processes for similar compounds like methyl 6-methylnicotinate (B8608588) involve reactions with sulfuric and nitric acid, followed by esterification. environmentclearance.nic.in Developing catalysts that can operate under milder conditions and with higher atom economy is a primary goal.

Process Optimization: Traditional methods can require harsh reagents and high temperatures. google.comenvironmentclearance.nic.in Future routes aim to minimize the use of hazardous solvents and reagents, replacing them with more benign alternatives. This aligns with a broader industry trend toward sustainable chemical manufacturing.

Flow Chemistry: The adoption of continuous flow reactors over traditional batch processing offers enhanced control over reaction parameters, improved safety, and the potential for higher throughput and purity. google.com Applying flow chemistry to the synthesis of this intermediate could represent a significant leap in manufacturing efficiency.

A comparison of potential synthetic improvements is outlined below:

| Parameter | Traditional Synthesis | Future Goal |

| Catalyst | Stoichiometric reagents, heavy metals | Recyclable, high-turnover catalysts |

| Solvents | Chlorinated solvents (e.g., Chloroform) | Green solvents (e.g., water, ethanol) or solvent-free conditions researchgate.net |

| Energy Input | High temperatures, long reaction times google.com | Lower temperatures, shorter reaction times |

| Yield & Purity | Moderate, requires extensive purification | High yield (>98%), minimal purification google.com |

Exploration of New Biological Targets and Therapeutic Applications

The most prominent application of the Methyl 6-(2,2,2-trifluoroethoxy)nicotinate scaffold is in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used to treat Chronic Obstructive Pulmonary Disease (COPD). nih.govresearchgate.net PDE4 enzymes are critical in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that modulates inflammatory responses. nih.govnih.gov Inhibition of PDE4 leads to a down-regulation of the inflammatory cascade, which is beneficial in diseases like COPD and asthma. nih.govmdpi.com